molecular formula C6H7NS2 B1317513 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol CAS No. 88871-84-5

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

Cat. No.: B1317513
CAS No.: 88871-84-5
M. Wt: 157.3 g/mol
InChI Key: PLOKMYNAYRKCND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The thiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules, leading to modulation of their activity .

Properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKMYNAYRKCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563923
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88871-84-5
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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